Cas no 1239844-77-9 (ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate)

Ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate is a versatile brominated pyrazole derivative widely used as an intermediate in organic synthesis and pharmaceutical applications. Its reactive bromine substituent facilitates further functionalization, making it valuable for constructing complex heterocyclic frameworks. The ester group enhances solubility in organic solvents, aiding in purification and downstream reactions. The compound’s stability under standard conditions ensures reliable handling and storage. Its structural features are particularly useful in medicinal chemistry for developing bioactive molecules, including potential antimicrobial and anti-inflammatory agents. This product is characterized by high purity and consistent performance, meeting rigorous synthetic demands.
ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate structure
1239844-77-9 structure
商品名:ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate
CAS番号:1239844-77-9
MF:C7H9BrN2O3
メガワット:249.061960935593
CID:5296538

ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
    • 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER
    • 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate
    • 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-hydroxy-1-methyl-, ethyl ester
    • インチ: 1S/C7H9BrN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3
    • InChIKey: SJPXQCKYTRMYSF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(N(C)NC=1C(=O)OCC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 58.6

ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-767143-0.1g
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
1239844-77-9 95%
0.1g
$867.0 2024-05-22
Enamine
EN300-767143-2.5g
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
1239844-77-9 95%
2.5g
$1931.0 2024-05-22
Enamine
EN300-767143-0.05g
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
1239844-77-9 95%
0.05g
$827.0 2024-05-22
Enamine
EN300-767143-5.0g
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
1239844-77-9 95%
5.0g
$2858.0 2024-05-22
Enamine
EN300-767143-10.0g
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
1239844-77-9 95%
10.0g
$4236.0 2024-05-22
Enamine
EN300-767143-0.25g
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
1239844-77-9 95%
0.25g
$906.0 2024-05-22
Enamine
EN300-767143-0.5g
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
1239844-77-9 95%
0.5g
$946.0 2024-05-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01100593-1g
4-Bromo-5-hydroxy-1-methyl-1h-pyrazole-3-carboxylic acid ethyl ester
1239844-77-9 95%
1g
¥3913.0 2023-04-04
Enamine
EN300-767143-1.0g
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
1239844-77-9 95%
1.0g
$986.0 2024-05-22

ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate 関連文献

ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylateに関する追加情報

Comprehensive Analysis of Ethyl 4-Bromo-2-Methyl-3-Oxo-1H-Pyrazole-5-Carboxylate (CAS No. 1239844-77-9)

Ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate (CAS No. 1239844-77-9) is a versatile heterocyclic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a pyrazole core with bromo and ester functional groups, makes it a valuable intermediate for synthesizing bioactive molecules. Recent studies highlight its role in developing anticancer agents and antimicrobial compounds, aligning with the growing demand for novel therapeutic solutions in precision medicine.

The compound’s carboxylate moiety enhances its reactivity, enabling efficient derivatization for drug discovery applications. Researchers frequently search for "pyrazole derivatives in medicinal chemistry" or "CAS 1239844-77-9 synthesis methods," reflecting its relevance in academic and industrial settings. Its ethyl ester group also contributes to improved solubility, a critical factor in formulation development—a trending topic in biopharmaceutical optimization.

From an environmental perspective, ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate is often discussed in the context of green chemistry. Innovations like catalyst-free reactions and solvent-free synthesis are gaining traction, addressing concerns about sustainable production. Queries such as "eco-friendly pyrazole synthesis" or "CAS 1239844-77-9 applications" underscore this shift toward environmentally conscious methodologies.

Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing this compound. Its chromatographic purity and structural elucidation are frequently debated in forums, with users asking, "How to analyze ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate?" Robust quality control protocols ensure its suitability for high-value research, particularly in targeted drug delivery systems.

In agrochemicals, the compound’s brominated pyrazole scaffold is explored for pesticide development. With rising interest in "low-toxicity crop protection" and "CAS 1239844-77-9 mode of action," it exemplifies the intersection of chemistry and sustainable agriculture. Its potential to inhibit specific enzymes in pests positions it as a candidate for next-generation integrated pest management solutions.

Market trends indicate increased procurement of ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate by contract research organizations (CROs) and API manufacturers. Searches for "bulk suppliers of CAS 1239844-77-9" or "custom synthesis services" reflect its commercial viability. Regulatory compliance, including REACH and GMP standards, further bolsters its adoption in global supply chains.

Future research may focus on optimizing its scalable production and exploring structure-activity relationships (SAR) for niche applications. As the scientific community prioritizes "fragment-based drug design" and "high-throughput screening," this compound’s modular architecture ensures its enduring relevance. Collaborative efforts between academia and industry will likely unlock new dimensions of its utility.

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